Hexasonium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

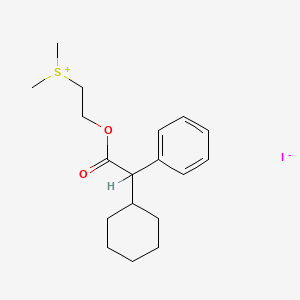

Hexasoniumjodid mit der Summenformel C18H27IO2S ist ein synthetisches Anticholinergikum. Es ist bekannt für seine einzigartige Struktur, die ein Sulfoniumion und ein Jodidion umfasst. Diese Verbindung wird aufgrund ihrer spezifischen chemischen Eigenschaften in verschiedenen wissenschaftlichen und medizinischen Anwendungen eingesetzt .

Vorbereitungsmethoden

Hexasoniumjodid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, an denen Cyclohexylphenylacetylchlorid und Dimethylsulfoxid beteiligt sind. Die Reaktion beinhaltet typischerweise die Bildung einer Zwischenverbindung, die dann mit Jodwasserstoffsäure umgesetzt wird, um Hexasoniumjodid zu erzeugen. Die industriellen Produktionsmethoden für Hexasoniumjodid ähneln der Laborsynthese, werden jedoch für die Produktion größerer Mengen hochskaliert .

Analyse Chemischer Reaktionen

Hexasoniumjodid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Sulfoxide und Sulfone zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Sulfoniumverbindungen zu bilden.

Substitution: Es unterliegt Substitutionsreaktionen, bei denen das Jodidion durch andere Halogenide oder Nukleophile ersetzt werden kann. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumchlorid.

Wissenschaftliche Forschungsanwendungen

Hexasoniumjodid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in bestimmten chemischen Reaktionen eingesetzt.

Biologie: Es wird in Studien verwendet, die sich mit Zellsignalen und Neurotransmission befassen, aufgrund seiner anticholinergen Eigenschaften.

Medizin: Es wurde auf seine potenzielle Verwendung bei der Behandlung von Erkrankungen untersucht, die mit dem Nervensystem zusammenhängen, wie z. B. Muskelkrämpfe und bestimmte Arten von Schmerzen.

Industrie: Es wird bei der Herstellung anderer chemischer Verbindungen und als Zwischenprodukt in der pharmazeutischen Herstellung eingesetzt

Wirkmechanismus

Hexasoniumjodid übt seine Wirkung aus, indem es die Wirkung von Acetylcholin an muskarinischen Rezeptoren blockiert. Diese Hemmung verhindert die Übertragung von Nervenimpulsen im parasympathischen Nervensystem, was zu einer Abnahme der Muskelkontraktionen und Drüsensekretionen führt. Zu den beteiligten molekularen Zielen gehören muskarinische Acetylcholinrezeptoren, die zur Familie der G-Protein-gekoppelten Rezeptoren gehören .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Hexasonium iodide is primarily utilized in organic synthesis, where it serves as a selective oxidant. The following table summarizes its key synthetic applications:

| Application | Description |

|---|---|

| Oxidation Reactions | Used to oxidize alcohols to carbonyl compounds efficiently. |

| Halogenation | Acts as a halogen source for the introduction of iodine into organic molecules. |

| Amination Reactions | Facilitates the conversion of amines into more complex structures. |

| C–C Bond Formation | Participates in reactions that form carbon-carbon bonds, enhancing molecular diversity. |

| Transition Metal Catalysis | Can be used as a catalyst or co-catalyst in various transition metal-catalyzed reactions. |

Case Study: Oxidation of Alcohols

In a study published in Nature Chemistry, researchers demonstrated the efficiency of this compound in oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction conditions were mild, and the yields were significantly higher compared to traditional oxidants like chromium-based reagents, which are often toxic and environmentally harmful .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to introduce iodine into organic frameworks can be crucial for enhancing the biological activity of drug candidates.

Case Study: Anticancer Activity

Research has indicated that iodine-containing compounds exhibit anticancer properties. A study focused on synthesizing iodine-containing derivatives using this compound revealed increased cytotoxicity against various cancer cell lines compared to their non-iodinated counterparts . The mechanism was attributed to enhanced cellular uptake and interaction with biological targets.

Environmental Applications

Recent studies have explored the role of this compound in environmental chemistry, particularly concerning atmospheric chemistry and cloud formation.

Case Study: Iodine's Role in Cloud Formation

An international research team investigated how iodine compounds contribute to atmospheric particle formation, which is essential for cloud nucleation. The study highlighted that this compound could serve as a precursor for atmospheric iodine species, impacting climate models and understanding global warming dynamics . This finding underscores the compound's relevance beyond traditional laboratory settings.

Wirkmechanismus

Hexasonium iodide exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This inhibition prevents the transmission of nerve impulses in the parasympathetic nervous system, leading to a decrease in muscle contractions and glandular secretions. The molecular targets involved include muscarinic acetylcholine receptors, which are part of the G-protein coupled receptor family .

Vergleich Mit ähnlichen Verbindungen

Hexasoniumjodid ist im Vergleich zu anderen anticholinergen Verbindungen aufgrund seiner spezifischen Struktur und des Vorhandenseins eines Jodidions einzigartig. Zu den ähnlichen Verbindungen gehören:

Atropin: Ein weiteres Anticholinergikum, dem jedoch das Jodidion fehlt.

Scopolamin: Ähnlich in der Funktion, hat aber eine andere chemische Struktur.

Ipratropium: Wird bei Atemwegserkrankungen eingesetzt, unterscheidet sich jedoch in seiner molekularen Zusammensetzung. Die Einzigartigkeit von Hexasoniumjodid liegt in seiner spezifischen chemischen Struktur, die ihm besondere pharmakologische Eigenschaften verleiht

Biologische Aktivität

Hexasonium iodide, a quaternary ammonium compound, is primarily recognized for its anticholinergic properties, which have implications in both neurobiology and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its pharmacological effects. The compound is often studied for its ability to block acetylcholine receptors, particularly in the autonomic nervous system.

This compound acts as a ganglion-blocking agent , inhibiting neurotransmission at autonomic ganglia. This results in various physiological effects, including:

- Reduction of secretions : It can decrease salivary secretion and other glandular activities.

- Cardiovascular effects : It may influence heart rate and blood pressure through its action on autonomic pathways.

- Neurological implications : Its anticholinergic properties make it a subject of interest in conditions like Parkinson's disease and other movement disorders.

Biological Activity Data

The biological activity of this compound can be summarized in the following table, which outlines its effects on various physiological systems:

| Effect | Description | Reference |

|---|---|---|

| Anticholinergic Action | Inhibits acetylcholine at ganglia, reducing secretions | |

| Cardiovascular Impact | Alters heart rate and blood pressure | |

| Neurological Effects | Potential use in treating movement disorders |

Case Studies

Several studies have explored the applications and effects of this compound:

- Neurobiology Research : A study investigated the impact of this compound on neurotransmission in animal models. The findings indicated significant reductions in salivary flow when administered, supporting its anticholinergic properties.

- Clinical Applications : While not widely used in clinical practice today, this compound has been referenced in research concerning its potential to manage symptoms related to autonomic dysregulation. Its role in modulating neurotransmitter release has been noted as a potential therapeutic avenue.

- Comparative Studies : Research comparing this compound with other anticholinergic agents like atropine showed that while both compounds effectively reduce secretions, Hexasonium has a more pronounced effect on ganglionic transmission .

Eigenschaften

CAS-Nummer |

3569-59-3 |

|---|---|

Molekularformel |

C18H27IO2S |

Molekulargewicht |

434.4 g/mol |

IUPAC-Name |

2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium;iodide |

InChI |

InChI=1S/C18H27O2S.HI/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

LZXCSAFKUYXBTJ-UHFFFAOYSA-M |

SMILES |

C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-] |

Kanonische SMILES |

C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-] |

Synonyme |

thiospasmin thiospasmine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.